molecular formula C16H14N2O4 B5419081 3-[(2-methoxy-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one

3-[(2-methoxy-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one

Cat. No. B5419081
M. Wt: 298.29 g/mol
InChI Key: IYCTVSZYURLMAU-MDZDMXLPSA-N
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Description

The compound contains several functional groups including an amine group (-NH2), a nitro group (-NO2), a methoxy group (-OCH3), and a phenyl group (a benzene ring). These groups can confer various properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amine, methoxy, and phenyl groups would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the nitro group is often associated with explosive properties, while the amine group can form hydrogen bonds, influencing solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would describe how the compound interacts with biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Compounds with nitro groups can be explosive and toxic, while amines can be irritants .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

(E)-3-(2-methoxy-4-nitroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-22-16-11-13(18(20)21)7-8-14(16)17-10-9-15(19)12-5-3-2-4-6-12/h2-11,17H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCTVSZYURLMAU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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